Cas no 194240-75-0 (2-(4-chloro-2-fluorophenyl)acetic acid)
2-(4-chloro-2-fluorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-fluorophenylacetic acid
- RARECHEM AL BO 0928
- 2-(4-chloro-2-fluorophenyl)acetic acid
- 4-chloro-2-fluoroBenzeneacetic acid
- C8H6ClFO2
- (4-chloro-2-fluorophenyl)acetic acid
- 4-Chlor-2-Flour phenyactic acid
- 4-Chloro-2-fluorophenylaceticacid
- PubChem4292
- KSC541I7T
- WKAZXGAJEGPUAY-UHFFFAOYSA-N
- SBB064352
- CK1034
- STK894561
- BBL021844
- CM13670
- (4-chloro-2-fluoro-phenyl)acetic acid
- MCU
- (4-Chloro-2-fluorophenyl)acetic acid, AldrichCPR
- SCHEMBL348979
- SY014146
- AS-18808
- CS-W008132
- DTXSID60373949
- 194240-75-0
- AKOS005144393
- FT-0654459
- A21804
- 4-Chloro-2-fluorophenylacetic Acid (~85%)
- 2-(4-chloro-2-fluorophenyl) acetic acid
- EN300-226099
- MFCD03095402
- 2-FLUORO-4-CHLOROPHENYLACETIC ACID
- AM62257
- (4-Chloro-2-fluoro-phenyl)-acetic acid
- AC-9783
-
- MDL: MFCD03095402
- Inchi: 1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
- InChI Key: WKAZXGAJEGPUAY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CC(=O)O
Computed Properties
- Exact Mass: 188.00400
- Monoisotopic Mass: 188.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.417
- Melting Point: 113-115°C
- Boiling Point: 287.3℃ at 760 mmHg
- Flash Point: 127.6°C
- Refractive Index: 1.548
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 37.30000
- LogP: 2.10620
- Solubility: Not determined
2-(4-chloro-2-fluorophenyl)acetic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H31,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
2-(4-chloro-2-fluorophenyl)acetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-chloro-2-fluorophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009422-10g |
4-Chloro-2-fluorophenylacetic acid |
194240-75-0 | 97% | 10g |
£33.00 | 2022-03-01 | |
| Fluorochem | 009422-100g |
4-Chloro-2-fluorophenylacetic acid |
194240-75-0 | 97% | 100g |
£242.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122857-1g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 97% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122857-25g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 97% | 25g |
¥448.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122857-5g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 97% | 5g |
¥97.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009621-25g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 98% | 25g |
1591.0CNY | 2021-06-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009621-5g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 98% | 5g |
341.0CNY | 2021-06-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009621-100g |
2-(4-chloro-2-fluorophenyl)acetic acid |
194240-75-0 | 98% | 100g |
4957.0CNY | 2021-06-29 | |
| Fluorochem | 009422-1g |
4-Chloro-2-fluorophenylacetic acid |
194240-75-0 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009422-5g |
4-Chloro-2-fluorophenylacetic acid |
194240-75-0 | 97% | 5g |
£18.00 | 2022-03-01 |
2-(4-chloro-2-fluorophenyl)acetic acid Suppliers
2-(4-chloro-2-fluorophenyl)acetic acid Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(4-chloro-2-fluorophenyl)acetic acid
Professional Introduction to 2-(4-chloro-2-fluorophenyl)acetic Acid (CAS No. 194240-75-0)
2-(4-chloro-2-fluorophenyl)acetic acid, with the chemical formula C₈H₅ClFNO₂, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 194240-75-0, has garnered attention due to its structural properties and potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents in its aromatic ring makes it a particularly interesting molecule for medicinal chemists, as these functional groups can influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of 2-(4-chloro-2-fluorophenyl)acetic acid involves a series of well-established organic reactions, including halogenation and carboxylation processes. The chloro group at the para position relative to the fluoro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is exploited in various synthetic pathways to introduce additional functional groups or to modify existing ones, thereby tailoring the compound for specific biological activities.
In recent years, 2-(4-chloro-2-fluorophenyl)acetic acid has been studied for its potential role in the development of inhibitors targeting various enzymes and receptors involved in human diseases. Its structural motif is reminiscent of many known bioactive molecules, suggesting that it could serve as a scaffold for designing new drugs. For instance, researchers have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression.
One of the most compelling aspects of 2-(4-chloro-2-fluorophenyl)acetic acid is its versatility in medicinal chemistry. The fluoro substituent, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets. This has led to numerous studies investigating fluoro-substituted compounds as lead candidates for drug development. The chloro group further contributes to this versatility by allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The pharmacological profile of 2-(4-chloro-2-fluorophenyl)acetic acid has been a subject of extensive research. Preclinical studies have shown that certain derivatives exhibit promising activity against inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The compound's ability to modulate enzyme activity at submicromolar concentrations makes it an attractive candidate for further development into a therapeutic agent. Additionally, its favorable pharmacokinetic properties, such as good solubility and bioavailability, enhance its potential as a drug candidate.
The synthesis and characterization of 2-(4-chloro-2-fluorophenyl)acetic acid have been optimized by several research groups to ensure high yield and purity. Advanced spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These analytical methods are crucial in ensuring the compound's integrity throughout the synthetic process and in characterizing any derivatives that may be synthesized.
The role of computational chemistry in the study of 2-(4-chloro-2-fluorophenyl)acetic acid cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These computational studies often complement experimental efforts by suggesting optimal conditions for synthesis and by predicting the biological activity of newly designed derivatives.
In conclusion, 2-(4-chloro-2-fluorophenyl)acetic acid (CAS No. 194240-75-0) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in drug development pipelines.
194240-75-0 (2-(4-chloro-2-fluorophenyl)acetic acid) Related Products
- 261762-97-4(5-Chloro-2-fluorophenylacetic acid)
- 261762-53-2(3-Chloro-2,6-difluorophenylacetic Acid)
- 886761-66-6(2-(3-chloro-2,4-difluorophenyl)acetic acid)
- 537033-55-9(2-(4-chloro-2,6-difluorophenyl)acetic acid)
- 261762-96-3(3-Chloro-2-fluorophenylacetic acid)
- 37777-76-7(2-(2-chloro-6-fluorophenyl)acetic acid)
- 1261685-45-3(2-Chloro-4,6-difluorophenylacetic acid)
- 261762-92-9(2-Chloro-6-fluoro-3-methylphenylacetic acid)
- 261762-93-0(6-Chloro-2-fluoro-3-methylphenylacetic acid)
- 886497-57-0(2-(2,3-Dichloro-6-fluorophenyl)acetic acid)